ethyl (2S)-2-(methylamino)butanoate
Description
Ethyl (2S)-2-(methylamino)butanoate is a chiral ester derivative featuring a methylamino group at the second carbon of a butanoate backbone. Such esters are typically synthesized via reductive amination or nucleophilic substitution, with applications in pharmaceuticals and organic synthesis. Key characteristics include:
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
ethyl (2S)-2-(methylamino)butanoate |
InChI |
InChI=1S/C7H15NO2/c1-4-6(8-3)7(9)10-5-2/h6,8H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
ASWJEYHEBZLUCL-LURJTMIESA-N |
Isomeric SMILES |
CC[C@@H](C(=O)OCC)NC |
Canonical SMILES |
CCC(C(=O)OCC)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-(methylamino)butanoate typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is then reacted with methylamine to introduce the methylamino group. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability . The use of microreactors also allows for the direct introduction of functional groups into the ester, making the process more versatile and sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-(methylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2S)-2-(methylamino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active methylamino butanoate, which then interacts with biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Amino vs. Hydroxyl Substitution: Ethyl (2S)-2-(methylamino)butanoate’s methylamino group distinguishes it from hydroxyl-containing analogs like ethyl (2S)-2-hydroxybutanoate. This substitution reduces hydrogen-bonding capacity but enhances nucleophilicity .
- Steric Effects: Bulky substituents (e.g., cyclopentyl-phenyl in ) increase molecular weight and reduce solubility in polar solvents compared to simpler methyl or ethylamino derivatives .
Comparison :
Physicochemical Properties
- Solubility: Amino esters (e.g., ethyl 2-amino-4-hydroxybutanoate ) exhibit higher water solubility due to amine protonation, whereas hydrophobic analogs (e.g., cyclopentyl-phenyl derivatives ) prefer organic solvents like ethyl acetate.
- Stability: Methylamino and ethylamino esters are prone to hydrolysis under acidic conditions, necessitating storage at neutral pH .
Biological Activity
Ethyl (2S)-2-(methylamino)butanoate is an organic compound that exhibits various biological activities due to its unique structural characteristics. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 145.20 g/mol |
| IUPAC Name | This compound |
| InChI Key | ASWJEYHEBZLUCL-LURJTMIESA-N |
The compound features an ethyl ester group attached to a butanoate backbone, with a methylamino substitution at the second carbon position. This configuration allows it to participate in a variety of chemical reactions, including oxidation, reduction, and substitution.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for various enzymes, leading to the formation of metabolites that can modulate biochemical pathways. Its ester group can undergo hydrolysis to release the active methylamino butanoate, which may influence enzyme activity and metabolic processes.
Enzyme Interaction
Research indicates that this compound is utilized in studies involving enzyme kinetics. It serves as a substrate in biochemical assays, allowing scientists to explore enzyme-substrate interactions and metabolic pathways. For instance, studies have shown that this compound can inhibit certain enzymes or modulate their activity, making it a valuable tool in pharmacological research .
Case Studies
- Inhibition Studies : In a study examining the inhibition of specific kinases, this compound was tested for its potential to inhibit anaplastic lymphoma kinase (ALK). The results demonstrated that the compound exhibited significant inhibitory effects on ALK, suggesting its potential therapeutic applications in oncology .
- Metabolic Pathway Analysis : Another study focused on the role of this compound in metabolic pathways involving amino acid metabolism. It was found that this compound could influence the levels of certain metabolites in cellular systems, indicating its role in regulating metabolic processes .
Comparison with Similar Compounds
This compound can be compared with similar compounds to highlight its unique properties:
| Compound | Key Differences |
|---|---|
| Ethyl butanoate | Lacks the methylamino group; less reactive |
| Mthis compound | Contains a methyl ester instead of an ethyl ester |
| Ethyl (2S)-2-amino butanoate | Similar structure but without the methyl group on the amino group |
The presence of both an ester and a methylamino group allows this compound to participate in a broader range of chemical reactions compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
